N-プロピオニルグリシン

概要

説明

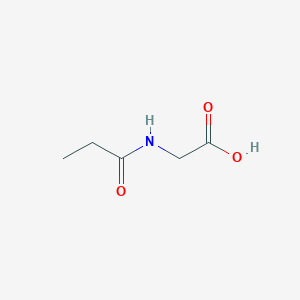

プロピオニルグリシンは、アシルグリシンと呼ばれる化合物の分類に属します。 それは、プロピオン酸のカルボキシル基とグリシンのアミノ基の形式的な縮合によって生成されます 。 アシルグリシンは通常、脂肪酸のマイナーな代謝産物ですが、特定の代謝障害では排泄量が増加する可能性があります 。 プロピオニルグリシンは、特にプロピオン酸血症などの代謝疾患の文脈において重要です .

科学的研究の応用

Metabolic Disorders

N-Propionylglycine is primarily recognized for its role in propionic acidemia (PA) and methylmalonic acidemia (MMA), both of which are inherited metabolic disorders. In these conditions, the metabolism of certain amino acids is disrupted, leading to the accumulation of toxic metabolites.

Biomarker Development

Recent studies have focused on identifying N-Propionylglycine as a potential biomarker for monitoring disease progression and treatment efficacy in patients with PA and MMA. For instance, elevated levels of NPG have been associated with metabolic disturbances in PA patients, suggesting its utility in clinical diagnostics.

Table 1: Biomarkers Associated with Propionic Acidemia

| Biomarker | Clinical Relevance |

|---|---|

| N-Propionylglycine | Elevated in propionic acidemia |

| Propionylcarnitine (C3) | Increased levels indicate metabolic stress |

| Methylcitric acid | Ratio to citric acid may indicate severity |

Epigenetic Research

N-Propionylglycine has been implicated in epigenetic modifications related to cardiac function. A study utilizing a mouse model of PA demonstrated that disruptions in propionate metabolism lead to significant changes in histone modifications, affecting gene expression related to cardiac health. Specifically, NPG levels were linked to increased histone propionylation, which may contribute to diastolic dysfunction.

Case Study: Cardiac Function Impairment

In a study examining the effects of propionate on cardiac tissues, researchers found that elevated N-Propionylglycine correlated with changes in calcium handling and contractile function:

- Findings : Increased NPG levels were associated with histone modifications that impaired cardiac function.

- Implications : Understanding the role of NPG in epigenetic regulation could lead to new therapeutic strategies for managing cardiac complications in metabolic disorders.

Drug Development and Clinical Research

The potential application of N-Propionylglycine extends into drug development, particularly as a surrogate endpoint in clinical trials for metabolic diseases. Researchers are exploring its utility alongside other metabolites to assess treatment responses.

Clinical Trials and Surrogate Endpoints

The use of NPG as a biomarker could facilitate the development of targeted therapies for PA and MMA:

- Surrogate Endpoints : Studies suggest that monitoring NPG levels could provide insights into treatment efficacy and patient outcomes.

- Research Needs : Further validation is required to establish standardized reference ranges for NPG in clinical settings.

Analytical Chemistry Applications

N-Propionylglycine is also utilized in analytical chemistry, particularly in mass spectrometry and chromatography techniques for metabolite profiling. Its detection can aid in the diagnosis of metabolic disorders through comprehensive metabolic screening.

Methodologies

Analytical techniques employed include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Used for quantifying NPG levels in biological samples.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for profiling organic acids and metabolites.

Table 2: Analytical Techniques for NPG Detection

| Technique | Application |

|---|---|

| LC-MS/MS | Quantification in plasma samples |

| GC-MS | Profiling of organic acids |

作用機序

プロピオニルグリシンは、主に代謝経路における役割を通じて効果を発揮します。 それは、アシルCoAとグリシンを反応させてN-アシルグリシンを生成する触媒作用を有するグリシンN-アシル転移酵素の作用によって生成されます 。 プロピオン酸血症の場合、プロピオニルCoAカルボキシラーゼの欠損により、プロピオニルグリシンやその他の有毒代謝産物が蓄積されます 。 この蓄積は、正常な代謝プロセスを阻害し、さまざまな臨床症状を引き起こします .

生化学分析

Biochemical Properties

N-Propionylglycine is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine . The level of N-Propionylglycine is elevated in patients with propionic acidemia, which is an inherited deficiency of propionyl-CoA carboxylase .

Cellular Effects

N-Propionylglycine has been found to have significant effects on cellular function. For instance, it has been shown to attenuate mitochondrial cysteine redox post-translational modifications and restore endogenous antioxidants in the diabetic heart . Moreover, blood levels of disease biomarkers, including N-Propionylglycine, were reduced after treatment in most patients .

Molecular Mechanism

The molecular mechanism of N-Propionylglycine involves its interaction with various biomolecules. It is involved in the propionate metabolism pathway, where it is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . Deficiencies in this enzyme lead to an accumulation of toxic metabolites, including N-Propionylglycine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Propionylglycine have been observed to change over time. For example, in a study involving a rat model of type 2 diabetes, N-Propionylglycine was found to maintain ex vivo contractile function in the diabetic setting .

Metabolic Pathways

N-Propionylglycine is involved in the propionate metabolism pathway . It is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . This pathway is crucial for the metabolism of certain amino acids and lipids .

Subcellular Localization

Given its involvement in the propionate metabolism pathway, it is likely that it is localized in the mitochondria, where this pathway occurs .

準備方法

合成経路および反応条件

プロピオニルグリシンは、グリシンとプロピオン酸の反応によって合成することができます。 この反応は、通常、プロピオン酸のカルボキシル基とグリシンのアミノ基の間のアミド結合の形成を促進するために、縮合剤を使用することを伴います 。 一般的な方法の1つは、4-ジメチルアミノピリジン(DMAP)のような触媒の存在下で、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用し、反応を完了まで促進することです .

工業生産方法

工業的な設定では、プロピオニルグリシンの生産には、連続フロー反応器の使用など、よりスケーラブルな方法が関与する場合があります。 これらの反応器により、収率と純度を最適化するために、温度、圧力、反応物の濃度などの反応条件を正確に制御することができます 。 さらに、酵素などの生触媒を使用することで、より環境に優しく効率的な合成を実現することができます .

化学反応の分析

反応の種類

プロピオニルグリシンは、以下を含むさまざまな化学反応を受けます。

酸化: プロピオニルグリシンは酸化されて対応するカルボン酸を形成することができます。

還元: 還元反応は、プロピオニルグリシンを対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH₄)と水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。

主な生成物

酸化: プロピオン酸とグリシン誘導体。

還元: プロパノール誘導体。

置換: さまざまなN-置換グリシン誘導体.

科学研究への応用

プロピオニルグリシンは、いくつかの科学研究に応用されています。

類似化合物との比較

プロピオニルグリシンは、より広範なN-アシル-αアミノ酸のクラスの一部です。類似の化合物には以下が含まれます。

- N-ブチリルグリシン

- N-アセチルグリシン

- N-シンナモイルグリシン

独自性

プロピオニルグリシンは、プロピオン酸血症などの代謝疾患の診断と理解における特定の役割により、独自性を持ちます。 体液中のその蓄積は、これらの状態のバイオマーカーとして機能し、臨床および研究設定において貴重なツールとなります .

生物活性

N-Propionylglycine (N-PG) is an acylglycine that arises from the condensation of propionic acid and glycine. It plays a significant role in human metabolism, particularly in the context of metabolic disorders such as propionic acidemia (PA). This article explores the biological activity of N-Propionylglycine, its metabolic pathways, and its implications in health and disease.

- Molecular Formula : C₅H₉NO₃

- IUPAC Name : N-Propionylglycine

- CAS Number : 98681-58-0

N-Propionylglycine is classified as an N-acylglycine, a type of metabolite formed during fatty acid metabolism. Acylglycines are typically minor metabolites but can become significantly elevated in certain metabolic disorders.

Metabolic Pathways

N-Propionylglycine is primarily formed through the action of glycine N-acyltransferase, which catalyzes the reaction between propionyl-CoA and glycine. This process is crucial for detoxifying excess propionic acid, which can accumulate in individuals with metabolic deficiencies.

Enzymatic Reaction:

Role in Propionic Acidemia

In patients with propionic acidemia, a genetic disorder caused by deficiencies in propionyl-CoA carboxylase (PCCA or PCCB), levels of N-Propionylglycine are significantly elevated. This elevation serves as a biomarker for the disorder and reflects the metabolic dysfunction associated with PA. The accumulation of propionyl-CoA leads to increased formation of N-PG, which is excreted in urine .

Case Studies and Clinical Findings

-

Clinical Case of Propionic Acidemia :

A study highlighted a neonate with severe PA who experienced multiple metabolic crises. The treatment involved carglumic acid, which aims to reduce propionyl-CoA levels and subsequently N-Propionylglycine levels, demonstrating a favorable clinical course . -

mRNA Therapeutics :

Recent clinical trials involving mRNA therapies targeting PCCA and PCCB have shown reductions in biomarkers including N-Propionylglycine. These findings suggest that effective management of PA can lead to decreased levels of toxic metabolites, including N-PG, thus improving patient outcomes .

Epigenetic Effects

Recent research has indicated that disrupted propionate metabolism can lead to significant epigenetic changes, particularly in cardiac tissues. Elevated levels of propionate and its derivatives, including N-Propionylglycine, have been linked to histone modifications that impact gene expression related to cardiac function .

Data Table: Comparison of Biomarkers in Propionic Acidemia

| Biomarker | Normal Range | Elevated in PA | Clinical Significance |

|---|---|---|---|

| Propionyl-CoA | < 0.5 µM | > 5 µM | Toxicity leading to metabolic crises |

| N-Propionylglycine | < 1 µM | > 10 µM | Diagnostic marker for PA |

| Methylcitrate | < 1 µM | > 2 µM | Indicator of disrupted metabolism |

特性

IUPAC Name |

2-(propanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMAZEJKVZLLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176098 | |

| Record name | N-Propionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21709-90-0 | |

| Record name | Propionylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21709-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propionylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021709900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21709-90-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPIONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26615FM8NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the clinical significance of propionylglycine?

A1: Propionylglycine is a key biomarker for propionic acidemia (PA), a rare inherited metabolic disorder. [, , , , ] In PA, the body cannot properly break down the amino acid propionic acid, leading to a build-up of propionic acid and its metabolites, including propionylglycine. [, , , ] Elevated levels of these compounds can be detected in urine, serving as diagnostic indicators for PA. [, , , ]

Q2: How is propionylglycine formed in the body?

A2: Propionylglycine is formed through the conjugation of propionic acid with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). [, ] This detoxification process helps to eliminate excess propionic acid. []

Q3: Does the amount of propionylglycine excreted correlate with the severity of propionic acidemia?

A3: Research suggests that individuals with higher levels of urinary propionylglycine might have a milder form of PA, possibly due to enhanced detoxification of propionic acid. [, , ] This observation highlights the potential role of GLYAT in mitigating the severity of PA. []

Q4: How does fasting affect propionylglycine levels in individuals with propionic acidemia?

A4: Studies show that fasting can significantly increase the urinary excretion of propionylglycine in children with propionic acidemia and methylmalonic acidemia. [] This increase is likely due to the breakdown of odd-chain fatty acids during fasting, which contributes to increased propionate production. []

Q5: Can carglumic acid treatment impact propionylglycine levels in PA patients?

A5: While not directly addressing propionylglycine levels, a case study reported that carglumic acid treatment, alongside carnitine supplementation and protein restriction, helped stabilize a neonate with severe PA and prevented metabolic crises. [] This suggests a potential indirect effect on propionylglycine levels through improved metabolic control.

Q6: What analytical methods are used to measure propionylglycine levels?

A6: Gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify propionylglycine in urine samples. [, , , ] Other techniques include high-performance liquid chromatography (HPLC). []

Q7: Has the molecular structure of propionylglycine been determined?

A7: While the provided abstracts do not delve into the specific spectroscopic data for propionylglycine, its structure can be inferred from its chemical name and relation to other acyl glycines. It is composed of a propionic acid moiety linked to a glycine molecule through an amide bond. Further research on structural databases would provide more detailed information.

Q8: Are there ongoing research efforts related to propionylglycine?

A9: Further research into GLYAT, the enzyme responsible for propionylglycine synthesis, is crucial for understanding its role in propionic acidemia and exploring its potential as a therapeutic target. [] Additionally, investigating the metabolic pathways and factors influencing the excretion of propionylglycine could provide valuable insights into PA pathogenesis and management.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。